Product packaging for Azetidin-3-amine hydrochloride(Cat. No.:)

Azetidin-3-amine hydrochloride

Cat. No.: B8769725
M. Wt: 108.57 g/mol
InChI Key: YQXHUNCYUWWGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azetidin-3-amine hydrochloride (CAS 2089377-55-7) is a high-value chemical building block extensively used in pharmaceutical research and development. This compound features a primary amine group on a three-membered azetidine ring, making it a versatile precursor for synthesizing more complex molecules. The amine group readily undergoes reactions to form amides, sulfonamides, and imines, facilitating its incorporation into potential drug candidates. As a saturated heterocycle, the azetidine ring is of significant interest in medicinal chemistry as a scaffold, often used to improve the metabolic stability, solubility, and potency of target compounds. It serves as a key synthetic intermediate for the preparation of various biologically active molecules. Researchers utilize this compound in the exploration of new therapeutic agents. For example, related derivatives, such as 1-(pyrimidin-4-yl)this compound, demonstrate the application of this chemical scaffold in drug discovery efforts . The compound has a molecular formula of C3H9ClN2 and a molecular weight of 108.57 g/mol . Proper handling is required; safety information indicates it may cause skin and eye irritation . This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9ClN2 B8769725 Azetidin-3-amine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9ClN2

Molecular Weight

108.57 g/mol

IUPAC Name

azetidin-3-amine;hydrochloride

InChI

InChI=1S/C3H8N2.ClH/c4-3-1-5-2-3;/h3,5H,1-2,4H2;1H

InChI Key

YQXHUNCYUWWGEV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N.Cl

Origin of Product

United States

Significance of Azetidine Core in Organic Synthesis and Chemical Biology

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a prominent structural motif in contemporary chemical research. nih.govrsc.org Its significance stems from a combination of inherent ring strain and its ability to act as a bioisostere for other common chemical groups. The considerable ring strain of the azetidine nucleus makes it reactive and amenable to various chemical transformations, while still being significantly more stable and easier to handle than its three-membered counterpart, the aziridine (B145994). rsc.org

In organic synthesis, the controlled ring-opening or functionalization of azetidines provides access to a diverse array of acyclic and heterocyclic compounds. rsc.org The recent development of novel synthetic methods has further expanded the utility of azetidines, allowing for their incorporation into complex molecules. researchgate.net

In the realm of chemical biology and medicinal chemistry, the azetidine scaffold is increasingly utilized as a "small aliphatic ring" to enhance the physicochemical properties of drug candidates. nih.gov Its incorporation can lead to improved solubility, metabolic stability, and binding affinity. nih.govmdpi.com The rigid nature of the azetidine ring can also help to conformationally constrain a molecule, which can be advantageous for optimizing interactions with biological targets. nih.govnih.gov This has led to the inclusion of the azetidine core in a wide range of biologically active compounds with potential applications as anticancer, antibacterial, and anti-inflammatory agents, among others. nih.govontosight.ai

Role of the 3 Aminosubstitution Pattern in Molecular Design

The presence of an amino group at the 3-position of the azetidine (B1206935) ring, as seen in Azetidin-3-amine (B9764), offers a critical vector for molecular diversification. This primary amine serves as a key nucleophilic handle, enabling a wide range of chemical modifications. Through reactions such as acylation, alkylation, and sulfonylation, the 3-amino group can be readily elaborated to introduce various functional groups and build more complex molecular scaffolds.

This substitution pattern is particularly valuable in medicinal chemistry for several reasons:

Vector for Side Chain Introduction: The amino group provides a convenient attachment point for a variety of side chains, allowing for the systematic exploration of structure-activity relationships (SAR).

Modulation of Physicochemical Properties: The introduction of different substituents at the 3-amino position can be used to fine-tune key properties like lipophilicity and basicity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).

Bioisosteric Replacement: The 3-aminoazetidine moiety can act as a bioisostere for other chemical groups, such as piperidines, offering a way to modify a molecule's properties while retaining its key biological activity. nih.gov

The hydrochloride salt form of Azetidin-3-amine enhances its stability and water solubility, making it a more convenient building block for use in aqueous reaction conditions.

Current Research Landscape and Underexplored Facets of Azetidin 3 Amine Hydrochloride

Current research involving Azetidin-3-amine (B9764) hydrochloride primarily focuses on its use as a foundational building block in the synthesis of more complex molecules, particularly for applications in drug discovery. acs.orgacs.org Researchers have utilized this compound in the development of novel kinase inhibitors, triple reuptake inhibitors for potential antidepressant therapies, and as a component in peptide-based therapeutics. nih.gov The 3-aminoazetidine subunit has been shown to be a valuable element for inducing turns in small peptides, facilitating their cyclization. researchgate.net

Despite its utility, several facets of Azetidin-3-amine hydrochloride's chemistry remain underexplored. While its use in nucleophilic additions is well-documented, the exploration of its reactivity in more complex, multicomponent reactions or in the development of novel catalytic systems is an area ripe for investigation. Furthermore, the synthesis of novel derivatives of Azetidin-3-amine with diverse substitution patterns on the azetidine (B1206935) ring itself is a field with significant potential. The majority of current research utilizes the parent 3-aminoazetidine core, and the influence of additional substituents on the ring's reactivity and biological activity is not yet fully understood.

Challenges and Opportunities in Azetidin 3 Amine Hydrochloride Research

Retrosynthetic Analysis of the Azetidine Framework

Retrosynthetic analysis, the process of deconstructing a target molecule into simpler, commercially available starting materials, provides a logical framework for planning the synthesis of azetidines. rsc.org The primary challenge in azetidine synthesis is the inherent ring strain of the four-membered heterocycle. ub.bw Therefore, retrosynthetic strategies often focus on disconnections that form the ring in a final, key step.

Common retrosynthetic approaches for the azetidine ring include:

C-N Bond Formation: This is the most common strategy and typically involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the appropriate positions (a 1,3-relationship). magtech.com.cnresearchgate.net This can be envisioned by disconnecting one of the C-N bonds of the azetidine ring.

C-C Bond Formation: Less common, this approach involves the formation of one of the C-C bonds within the four-membered ring. This strategy can be useful for constructing highly substituted azetidines. magtech.com.cn

[2+2] Cycloadditions: This powerful strategy involves the reaction of an imine with an alkene to directly form the azetidine ring. The aza-Paternò-Büchi reaction is a notable example of this type of transformation. researchgate.netrsc.org

Ring Expansion and Contraction: Azetidines can also be synthesized through the ring expansion of smaller rings, such as aziridines, or the ring contraction of larger, five-membered heterocycles. magtech.com.cnnih.gov

The choice of retrosynthetic strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Classical Synthetic Routes to this compound

Classical methods for synthesizing the azetidine core have been established for decades and remain relevant for their simplicity and scalability. These routes often provide access to racemic or diastereomeric mixtures of azetidine derivatives.

Methods Involving Ring Closure of Linear Precursors

The intramolecular cyclization of linear precursors is a cornerstone of azetidine synthesis. nih.gov This method typically involves a 4-exo-tet cyclization, where a nitrogen nucleophile displaces a leaving group on a three-carbon chain.

A common precursor for this strategy is a 1,3-aminohalide or a derivative of a 1,3-amino alcohol. acs.org For instance, the synthesis of azetidin-3-ol (B1332694) hydrochloride has been achieved through the cyclization of 3-chloro-1-diphenylmethylamino-2-hydroxypropane, followed by hydrogenolysis to remove the bulky N-diphenylmethyl protecting group. rsc.org The presence of a bulky substituent on the nitrogen atom is often crucial to favor the intramolecular cyclization over competing intermolecular reactions. rsc.org

Another approach involves the use of 1,3-propanediol (B51772) derivatives. The in-situ generation of bis-triflates from 2-substituted-1,3-propanediols allows for the direct alkylation of primary amines to form various 1,3-disubstituted azetidines. organic-chemistry.org

Starting MaterialReagentsProductReference
3-Chloro-1-diphenylmethylamino-2-hydroxypropane1. Base 2. H₂, Pd-C, HClAzetidin-3-ol hydrochloride rsc.org
2-Substituted-1,3-propanediol1. Tf₂O, Base 2. Primary amine1,3-Disubstituted azetidine organic-chemistry.org
Alkyl dihalidesPrimary amines, KOH, MicrowaveN-Substituted azetidines medwinpublishers.com

Approaches via Reduction of Azetidin-2-ones

The reduction of β-lactams (azetidin-2-ones) provides a versatile entry to the azetidine scaffold. ub.bwacs.org This method is particularly useful as a wide variety of substituted β-lactams can be synthesized through well-established methods like the Staudinger cycloaddition.

Various reducing agents can be employed for this transformation, with diborane (B8814927) and alane being particularly effective. publish.csiro.au These reagents can rapidly and efficiently reduce N-substituted azetidin-2-ones to the corresponding azetidines in good yields. publish.csiro.au A key advantage of this method is that the stereochemistry of the substituents on the ring is generally retained during the reduction process. publish.csiro.au However, the use of strong reducing agents can sometimes lead to ring-opened byproducts, such as 3-aminopropanol derivatives, especially with diborane. publish.csiro.aursc.org

More recently, milder reducing agents like sodium borohydride (B1222165) have been used for the diastereoselective reduction of C-3 functionalized azetidin-2-ones to afford trans-azetidines. rsc.org

Starting MaterialReducing AgentProductKey FeatureReference
N-Substituted azetidin-2-one (B1220530)Diborane (BH₃)N-Substituted azetidineGood yields, potential for ring-opened byproducts publish.csiro.au
N-Substituted azetidin-2-oneAlane (AlH₃)N-Substituted azetidineGood yields, minimal ring-opening publish.csiro.au
C-3 Functionalized azetidin-2-oneSodium Borohydride (NaBH₄)trans-AzetidineDiastereoselective reduction rsc.org
4-(Haloalkyl)azetidin-2-oneLithium Aluminum Hydride (LiAlH₄)2-(1-Alkoxy-2-hydroxyethyl)azetidineReduction followed by intramolecular substitution nih.gov

Synthesis from Functionalized Propane (B168953) Derivatives

The synthesis of azetidines can be accomplished starting from appropriately functionalized three-carbon synthons. A notable example is the reaction of primary arylmethylamines with propane derivatives bearing leaving groups at the 1 and 3 positions. google.com This reaction is typically carried out in a hot organic solvent in the presence of a non-nucleophilic base and a controlled amount of water to promote the formation of the N-protected azetidine ring. google.com The protecting group can then be removed via hydrogenolysis to yield the azetidine salt. google.com

Microwave-assisted synthesis has also emerged as a rapid and efficient method. A one-pot synthesis of N-substituted azetidines can be achieved by the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium under microwave irradiation. medwinpublishers.com

Advanced and Stereoselective Synthesis of this compound

The demand for enantiomerically pure azetidine derivatives in drug discovery has driven the development of advanced and stereoselective synthetic methods. These strategies aim to control the three-dimensional arrangement of atoms in the molecule, which is crucial for biological activity.

Asymmetric Synthetic Strategies

Asymmetric synthesis of azetidines often relies on the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool.

One powerful approach utilizes N-tert-butanesulfinyl imines. beilstein-journals.org The chiral sulfinyl group acts as a potent stereodirecting group, allowing for highly diastereoselective nucleophilic additions to the imine. For example, the addition of the anion of ethyl cyclobutanecarboxylate (B8599542) to a chiral N-tert-butanesulfinyl aldimine, followed by reduction and intramolecular cyclization, yields 2-azaspiro[3.3]heptanes with high stereoselectivity. beilstein-journals.org

Gold-catalyzed reactions have also emerged as a valuable tool for stereoselective azetidine synthesis. A gold-catalyzed intermolecular oxidation of alkynes can generate reactive α-oxo gold carbenes, which can then undergo cyclization to form chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov This method avoids the use of potentially hazardous diazo compounds. nih.gov

Another innovative strategy involves the ring expansion of aziridines. A rhodium-catalyzed reaction of strained bicyclic methylene (B1212753) aziridines with a rhodium-bound carbene results in a formal [3+1] ring expansion to produce highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This reaction proceeds through a ring-opening/ring-closing cascade that efficiently transfers chirality from the starting material to the product. nih.gov

More recent advancements include palladium-catalyzed intramolecular C(sp³)–H amination reactions, which can form the azetidine ring with high functional group tolerance. rsc.org Lanthanide triflates, such as La(OTf)₃, have also been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.org

StrategyKey Reagents/CatalystsProduct TypeKey FeatureReference
Chiral AuxiliaryN-tert-Butanesulfinyl iminesChiral azetidine derivativesHigh diastereoselectivity beilstein-journals.org
Gold CatalysisGold catalyst, N-propargylsulfonamidesChiral azetidin-3-onesHigh enantiomeric excess, avoids diazo compounds nih.gov
Ring ExpansionRhodium catalyst, methylene aziridinesMethylene azetidinesExcellent regio- and stereoselectivity nih.gov
C-H AminationPalladium(II) catalystFunctionalized azetidinesHigh functional group tolerance rsc.org
Lewis Acid CatalysisLanthanum(III) triflate (La(OTf)₃)Substituted azetidinesHigh yields from epoxy amines frontiersin.org

Enantioselective Approaches

Achieving enantioselectivity in the synthesis of azetidines is crucial for developing chiral drugs and probes. Several strategies have been developed to control the stereochemistry at the C3 position, often involving the use of chiral auxiliaries, chiral catalysts, or biocatalytic methods.

One effective method involves the use of chiral sulfinamide chemistry. For instance, chiral azetidin-3-ones, which are direct precursors to azetidin-3-amines, can be prepared from chiral N-propargylsulfonamides. These starting materials are accessible with excellent enantiomeric excess (e.e.). The subsequent gold-catalyzed oxidative cyclization proceeds with high stereoselectivity. An advantage of using a tert-butanesulfonyl protecting group is its straightforward removal under acidic conditions to yield the azetidine core. thieme-connect.com

The condensation of metal ester enolates with chiral imines is another powerful tool for the enantioselective synthesis of 3-amino-2-azetidinones, which can be further converted to azetidin-3-amines. By employing chiral imines derived from aldehydes and (R)-α-methylbenzylamine, it is possible to synthesize specific stereoisomers of 3-amino-4-alkyl-2-azetidinones with high diastereomeric (de >60-99%) and enantiomeric excess (ee >95%). researchgate.netfrontiersin.org For example, the reaction of the zinc enolate of N,N-bis(trimethylsilyl)amino-tert-butyldimethylsilyl acetate (B1210297) with the imine derived from 2-furaldehyde and (R)-α-methylbenzylamine yields the corresponding (3R,4S)-azetidin-2-one with a diastereomeric excess of 94%. frontiersin.org

Biocatalysis offers a highly selective and environmentally benign route. A notable example is the one-carbon ring expansion of aziridines to azetidines using engineered "carbene transferase" enzymes. nih.gov A laboratory-evolved variant of cytochrome P450, P411-AzetS, catalyzes the thieme-connect.comnih.gov-Stevens rearrangement of aziridinium (B1262131) ylides with exceptional stereocontrol (99:1 er). nih.govthieme-connect.comchemrxiv.org This enzymatic approach overcomes the challenge of competing side reactions, such as cheletropic extrusion, and allows for the gram-scale production of enantioenriched azetidines. nih.govchemrxiv.org

Table 1: Examples of Enantioselective Synthesis of Azetidine Precursors

MethodStarting MaterialKey Reagent/CatalystProductStereoselectivityReference
Chiral Sulfinamide ChemistryChiral N-propargylsulfonamidesGold catalystChiral Azetidin-3-ones>98% e.e. thieme-connect.com
Chiral Imine CondensationN,N-bis(silylamino)ester enolate & Chiral ImineZinc enolate3-Amino-2-azetidinonesde 60-99%; ee >95% researchgate.netfrontiersin.org
Biocatalytic Ring ExpansionN-sulfonyl aziridines & Diazo ReagentEngineered Cytochrome P450 (P411-AzetS)Chiral Azetidines99:1 e.r. nih.govthieme-connect.comchemrxiv.org

Diastereoselective Control in Azetidine Formation

Diastereoselective control is essential when synthesizing substituted azetidines with multiple stereocenters. The relative stereochemistry of substituents on the azetidine ring significantly influences the biological activity of the final compound.

The Staudinger [2+2] cycloaddition between ketenes and imines is a classic method for synthesizing β-lactams (azetidin-2-ones). The diastereoselectivity of this reaction can be controlled to produce either cis or trans isomers. For example, the cyclization to create the 3-aminoazetidinone ring is highly diastereoselective, yielding the biologically active trans isomer under mild conditions. nih.gov The choice of solvent plays a critical role in directing the stereochemical outcome of the ester enolate-imine condensation. In weakly polar solvents like diethyl ether, the reaction favors the formation of trans-azetidin-2-ones. Conversely, using a polar solvent mixture such as THF/HMPA leads to the preferential formation of the cis isomers. researchgate.netfrontiersin.org This solvent-dependent selectivity allows for access to any of the four possible stereoisomers of 3-amino-4-alkyl-2-azetidinones. researchgate.netfrontiersin.org

A facile stereoselective synthesis of highly functionalized azetidines has been achieved through a [2+2]-cycloaddition of 2-aminomalonates to chalcones. This method proceeds via a solvent-free Michael addition followed by an oxidative cyclization, affording azetidines with excellent diastereoselectivities. nih.gov Furthermore, the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines results in a formal [3+1] ring expansion. This process yields highly substituted methylene azetidines with excellent regio- and stereoselectivity, efficiently transferring chirality from the substrate to the product. thieme-connect.com

Another approach involves the diastereoselective hydrozirconation of homoallylic amines. Treatment with the Schwartz reagent, followed by reaction with iodine and base-promoted intramolecular cyclization, affords enantiopure cis-2,3-disubstituted azetidines. researchgate.net

Table 2: Diastereoselective Control in Azetidine Synthesis

Reaction TypeKey Factor for ControlStereochemical OutcomeReference
Ester Enolate-Imine CondensationSolvent Polarity (Et₂O vs. THF/HMPA)Trans vs. Cis isomers researchgate.netfrontiersin.org
[2+2] CycloadditionGrind-promoted solvent-free reactionExcellent diastereoselectivity nih.gov
[3+1] Ring ExpansionRh-bound carbene with strained aziridineExcellent regio- and stereoselectivity thieme-connect.com
Hydrozirconation/CyclizationSubstrate controlEnantiopure cis-2,3-disubstituted azetidines researchgate.net

Catalytic Synthesis of this compound and its Precursors

Catalytic methods are paramount in modern organic synthesis for their efficiency, selectivity, and sustainability. The construction of the strained azetidine ring has benefited significantly from the development of transition metal, organo-, and biocatalytic systems.

Transition Metal-Catalyzed Methods (e.g., Palladium, Ruthenium, Rhodium)

Transition metals are widely used to catalyze the formation of azetidine rings through various mechanisms, including C-H activation, cyclization, and rearrangement reactions.

Palladium: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This method utilizes an oxidant to promote reductive elimination from a Pd(IV) intermediate, forming the azetidine ring with excellent functional group tolerance. rsc.org

Rhodium: Rhodium catalysts are effective in ring expansion reactions. For example, rhodium-bound carbenes react with strained methylene aziridines in a [3+1] ring expansion to produce highly substituted azetidines stereoselectively. thieme-connect.comnih.gov

Gold: Gold catalysts have been employed in the oxidative cyclization of N-propargylsulfonamides to form azetidin-3-ones, which are valuable precursors to azetidin-3-amines. thieme-connect.com Gold catalysis also enables the ring expansion of propargylic aziridines to yield stereoselective (Z)-alkylidene azetidines. thieme-connect.com

Copper: Copper(I) catalysts have been used in a cascade reaction involving a Kinugasa rearrangement and C-C coupling to access densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov Another copper(I)-catalyzed cascade involving a nih.govthieme-connect.com-rearrangement and 4π-electrocyclization of O-propargylic oximes provides a route to azetidine nitrones. acs.org

Lanthanides: Lanthanum triflate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields, tolerating various acid-sensitive functional groups. frontiersin.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric synthesis of heterocyclic compounds. Chiral small organic molecules can catalyze azetidine formation with high stereocontrol.

One strategy involves an organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones, followed by an intramolecular reductive cyclization to afford 1,2,4-trisubstituted azetidines in a one-pot procedure with excellent stereocontrol (up to 96% ee). thieme-connect.comthieme-connect.com Chiral phosphoric acids (CPAs) have been used to catalyze a multicomponent reaction of anilines, aldehydes, and azetidinones to construct tetrahydroquinoline-fused azetidines with three contiguous stereocenters in high diastereo- and enantioselectivities. cas.cn

Peptide-mimic phosphonium (B103445) salts have been developed as catalysts for the asymmetric [2+2] cycloaddition of trifluoromethyl ketimines and allenes, leading to chiral α-trifluoromethyl azetidines. rsc.org Furthermore, L-proline can catalyze the condensation of aldehydes and anilines to form intermediates that, after further reaction and cyclization, yield optically pure 1,2,3-trisubstituted azetidines. rsc.org

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity under mild conditions. A groundbreaking development in azetidine synthesis is the use of engineered enzymes for transformations not observed in nature.

The Arnold group has pioneered the biocatalytic one-carbon ring expansion of aziridines to azetidines. nih.govthieme-connect.com They engineered a cytochrome P450 enzyme from Bacillus megaterium (P450BM3) into a highly efficient and stereoselective "azetidine synthase" named P411-AzetS. nih.govthieme-connect.comchemrxiv.org This enzyme catalyzes a formal carbene insertion into the C-N bond of an aziridine via a thieme-connect.comnih.gov-Stevens rearrangement. nih.govresearchgate.net The reaction proceeds with exceptional enantioselectivity (up to 99:1 er) and chemoselectivity, suppressing the typically favored cheletropic extrusion side reaction. thieme-connect.comchemrxiv.org This biocatalytic method is scalable and provides a powerful route to chiral azetidines from readily available aziridine precursors. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of azetidine synthesis, this involves using less hazardous materials, improving atom economy, and employing environmentally benign reaction conditions.

Several synthetic routes for azetidine derivatives have been developed with green principles in mind. One approach for an intermediate of the drug baricitinib (B560044) utilizes commercially available, low-cost starting materials and avoids pollutive reagents and expensive catalysts. scienceopen.comresearchgate.net The process also highlights the importance of minimizing byproducts that are difficult to remove and reducing the generation of wastewater. scienceopen.com The use of a microchannel reactor for an oxidation step in this synthesis represents an industry-oriented green reaction technology. researchgate.net

Photo-induced reactions are another avenue for green synthesis. A photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported for the production of azetidines. nih.gov This method often proceeds under mild conditions, and visible-light photoredox catalysis is considered a green technology. nih.gov Similarly, the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition, can be mediated by visible light to produce azetidines, offering a scalable and efficient synthesis. researchgate.net

Organocatalytic and biocatalytic methods are inherently green as they often avoid the use of toxic heavy metals and can be performed under mild conditions. researchgate.net The use of DBU as an organocatalyst in aza-Michael additions represents a simple and efficient route that can sometimes be performed without solvent, further enhancing its green credentials. mdpi.com

Solvent-Free and Aqueous Medium Reactions

The development of synthetic methods that minimize or eliminate the use of hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of azetidine derivatives, significant strides have been made in utilizing aqueous media and solvent-free conditions.

One notable approach involves the cyclization of 3-(ammonio)propyl sulfates, derived from primary amines and the cyclic sulfate (B86663) of 1,3-propanediol, in water. researchgate.net This method has been shown to produce simple azetidines in good to excellent yields and high purity. researchgate.net The use of water as a solvent is not only environmentally benign but can also accelerate reaction rates and simplify product isolation.

A one-pot synthesis of nitrogen-containing heterocycles, including azetidines, has been reported from alkyl dihalides and primary amines or hydrazines in an alkaline aqueous medium under microwave irradiation. organic-chemistry.org This approach offers a simple and efficient route to these cyclic amines. Furthermore, a method for synthesizing 3-hydroxy-azetidine hydrochloride has been developed using benzylamine (B48309) and epichlorohydrin (B41342) in water, followed by subsequent reaction steps. google.com

The synthesis of certain azetidine-based compounds has also been achieved in aqueous media, highlighting the versatility of water as a reaction solvent for this class of heterocyles. core.ac.uk For instance, the synthesis of some salicylaldehyde-based Schiff bases, which can be precursors to azetidinones, has been successfully carried out in aqueous media. core.ac.uk

Table 1: Examples of Azetidine Synthesis in Aqueous Media

Starting MaterialsReaction ConditionsProduct TypeYieldReference
Primary amines, Cyclic sulfate of 1,3-propanediolAqueous medium, Microwave irradiationSimple azetidinesGood to Excellent researchgate.net
Alkyl dihalides, Primary amines/hydrazinesAlkaline aqueous medium, Microwave irradiationNitrogen-containing heterocycles (including azetidines)Not specified organic-chemistry.org
Benzylamine, EpichlorohydrinWater3-hydroxy-azetidine hydrochlorideHigh google.com

Microwave-Assisted and Photochemical Synthesis

Microwave-assisted organic synthesis (MAOS) and photochemical methods represent powerful tools for accelerating reaction rates, improving yields, and accessing novel chemical space in the synthesis of azetidines.

Microwave-Assisted Synthesis:

Microwave irradiation has been effectively employed to expedite the synthesis of azetidines. A notable example is the microwave-assisted synthesis of simple azetidines in aqueous media via the cyclization of 3-(ammonio)propyl sulfates. researchgate.net This method significantly reduces reaction times compared to conventional heating. researchgate.net Another application is the one-pot synthesis of 1-arenesulfonylazetidines from 1-arenesulfonylaziridines and dimethylsulfoxonium methylide, generated under microwave irradiation using alumina (B75360) as a solid support. organic-chemistry.org

Furthermore, microwave irradiation has been utilized in the synthesis of various azetidine derivatives, including 2-azetidinones from Schiff bases and chloroacetyl chloride. core.ac.ukheteroletters.orgiosrjournals.org These methods often lead to shorter reaction times and improved yields compared to conventional heating protocols. iosrjournals.org

Table 2: Microwave-Assisted Synthesis of Azetidine Derivatives

Starting MaterialsReaction ConditionsProductYieldReference
3-(Ammonio)propyl sulfatesAqueous mediaSimple azetidinesGood to excellent researchgate.net
1-Arenesulfonylaziridines, Dimethylsulfoxonium methylideAlumina support1-ArenesulfonylazetidinesNot specified organic-chemistry.org
Schiff bases, Chloroacetyl chloride1,4-Dioxane2-Azetidinone derivatives43.37% iosrjournals.org

Photochemical Synthesis:

Photochemical reactions offer unique pathways for the construction of strained ring systems like azetidines. The Norrish-Yang cyclization, a photochemical process involving a 1,5-hydrogen abstraction followed by ring closure, is a key strategy for synthesizing azetidinols from α-aminoacetophenones. beilstein-journals.org The resulting 3-phenylazetidinols can serve as intermediates for further transformations. beilstein-journals.org

Visible-light-mediated aza Paternò-Büchi reactions have enabled the scalable synthesis of densely functionalized azetidines. acs.orgresearchgate.net This photocatalytic radical strategy allows for the construction of azetidines with varying regio- and stereochemistry. researchgate.net Another photochemical approach involves the synthesis of 3-hydroxyazetidines under flow conditions, which allows for multi-gram scale production. durham.ac.uk

The synthesis of vinyl-azetidines and β-lactams from allenamides has been achieved through an energy-transfer relay mechanism, showcasing a method with complete atom economy. chemrxiv.org

Table 3: Photochemical Synthesis of Azetidine Derivatives

MethodStarting MaterialsKey FeaturesProduct TypeReference
Norrish-Yang Cyclizationα-AminoacetophenonesForms 3-phenylazetidinols as intermediatesAzetidinols beilstein-journals.org
Aza Paternò-Büchi ReactionOximes, AlkenesVisible-light-mediated, scalableDensely functionalized azetidines acs.orgresearchgate.net
Photochemical Flow SynthesisNot specifiedContinuous operation, multi-gram scale3-Hydroxyazetidines durham.ac.uk
Energy-Transfer RelayAllenamidesComplete atom economyVinyl-azetidines, β-Lactams chemrxiv.org

Atom Economy and Waste Minimization Strategies

Atom economy and waste minimization are critical considerations in the development of sustainable synthetic methodologies. In the context of azetidine synthesis, several strategies have emerged that align with these principles.

The synthesis of vinyl-azetidines and β-lactams from allenamides via an energy-transfer relay mechanism is a prime example of a reaction with complete atom economy, where all atoms from the starting materials are incorporated into the final products. chemrxiv.org Strain-enabled ene-yne metathesis also offers an atom-economical route to access strained and highly substituted 1,3-dienes, which can be precursors to azetidine derivatives. researchgate.net

Catalytic approaches, such as the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, provide an efficient pathway to azetidines while minimizing the use of stoichiometric reagents. frontiersin.orgnih.gov The development of green and facile synthetic routes for key azetidine intermediates, often starting from inexpensive and environmentally friendly materials, further contributes to waste minimization. scienceopen.comresearchgate.net

Efforts to reduce waste streams are also evident in process optimization. For example, in the synthesis of 1-benzhydryl-3-aminoazetidine, streamlining the process by taking intermediates directly into the next reaction step without isolation has been shown to significantly reduce production costs and waste. researchgate.net The "Wenker synthesis" for aziridines, a related four-membered heterocycle, is noted for its high atom economy and the generation of nontoxic side products, avoiding significant waste disposal issues. rsc.org

The choice of reagents and reaction conditions plays a crucial role in waste minimization. For instance, using recyclable catalysts or avoiding hazardous solvents contributes to a more sustainable process. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also minimizes waste by reducing the need for purification of intermediates. organic-chemistry.org

Strain-Driven Reactivity of the Azetidine Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This inherent strain is a primary driver of its reactivity, making the ring susceptible to cleavage under various conditions. rsc.orgrsc.org While more stable and easier to handle than the highly reactive three-membered aziridines, the strain in azetidines provides a unique platform for synthetic transformations that are not as readily achieved with less strained five-membered pyrrolidines. rsc.orgrsc.org

The reactivity of the azetidine ring can be harnessed in strain-release-driven reactions, allowing for the construction of more complex molecular architectures. researchgate.netnih.gov These reactions leverage the relief of ring strain as a thermodynamic driving force to form new bonds and access diverse chemical scaffolds. researchgate.netnih.gov For instance, the strain energy can drive spirocyclization reactions and other molecular rearrangements, highlighting the synthetic potential of this strained heterocycle. researchgate.netnih.gov

Nucleophilic Ring-Opening Reactions of this compound

The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions are a cornerstone of azetidine chemistry, providing a pathway to linear amine derivatives. nih.gov The reactivity of the azetidine can be enhanced by converting it into a more electrophilic azetidinium ion, which is then readily opened by a variety of nucleophiles. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in Ring Opening

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is influenced by both electronic and steric factors. magtech.com.cn In many cases, nucleophilic attack occurs at the carbon atom that can best stabilize a positive charge in the transition state. For example, azetidines with substituents that can conjugate with and stabilize a developing positive charge, such as aryl or vinyl groups, often undergo cleavage of the C-N bond adjacent to that substituent. magtech.com.cn

The stereoselectivity of these reactions is also a critical aspect, with many ring-opening reactions proceeding in a stereoselective manner, allowing for the synthesis of enantiomerically enriched linear amines. nih.gov For instance, Lewis acid-mediated ring-opening of chiral 2-aryl-N-tosylazetidines with alcohols has been shown to proceed via an SN2-type pathway, affording 1,3-amino ethers with good enantiomeric excess. iitk.ac.in

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidine Derivatives

Azetidine DerivativeNucleophileProduct TypeKey FindingsReference
2-Aryl-N-tosylazetidinesAlcohols1,3-Amino ethersHighly regioselective SN2-type ring-opening mediated by Lewis acids. iitk.ac.in
Azetidinium ionsAzide, cyanide, acetate anionsFunctionalized linear aminesNucleophilic attack is generally favored at the more substituted carbon, but can be influenced by sterics. researchgate.net
2-AlkynylazetidinesAlcoholsδ-Amino-α,β-unsaturated ketonesGold-promoted nucleophilic attack followed by ring-opening. researchgate.net

Chemo- and Site-Selective Functionalization Post-Opening

The products of azetidine ring-opening reactions are often difunctional or polyfunctional, presenting opportunities for further selective chemical modifications. The resulting linear amines can be functionalized at different positions, allowing for the synthesis of complex molecules from a common intermediate. csic.es The ability to perform sequential and site-selective transformations on the opened product is a powerful strategy in diversity-oriented synthesis. csic.es

For example, the resulting 1,2- or 1,3-amino alcohol or diamine backbones can be selectively protected and further derivatized to build a wide array of molecular structures. chemrxiv.org This approach allows for the controlled introduction of different functional groups, leading to the generation of libraries of compounds for various applications. chemrxiv.org

Functionalization and Derivatization Strategies at the Amino Group

The primary amino group at the C3 position of this compound provides a versatile handle for a wide range of chemical transformations. These reactions allow for the introduction of various substituents, leading to a diverse array of functionalized azetidine derivatives.

Alkylation and Acylation Reactions

The nitrogen atom of the amino group is nucleophilic and can readily undergo alkylation and acylation reactions. Alkylation can be achieved using alkyl halides or other electrophilic alkylating agents, often in the presence of a base to neutralize the generated acid. smolecule.comevitachem.com This allows for the introduction of various alkyl groups onto the amino nitrogen.

Acylation reactions with carboxylic acids, acid chlorides, or anhydrides lead to the formation of amides. smolecule.com These reactions are typically straightforward and provide a robust method for introducing a wide range of acyl groups. The use of coupling agents can facilitate amide bond formation from carboxylic acids. luxembourg-bio.com

Amide and Carbamate Formation

The formation of amides and carbamates are common and important transformations of the amino group of azetidin-3-amine. Amide bond formation is a fundamental reaction in organic synthesis and can be achieved through various methods, including the use of coupling reagents that activate the carboxylic acid. luxembourg-bio.com

Carbamates are typically formed by reacting the amine with a chloroformate or by using a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install the widely used tert-butyloxycarbonyl (Boc) protecting group. smolecule.comorganic-chemistry.org The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, making it a valuable tool in multi-step synthesis. organic-chemistry.org

Table 2: Examples of Functionalization at the Amino Group of Azetidine Derivatives

Reaction TypeReagent(s)Functional Group FormedKey FeaturesReference(s)
AlkylationAlkyl halides, BaseSecondary or Tertiary AmineIntroduces alkyl substituents on the amino nitrogen. smolecule.comevitachem.com
AcylationAcid chlorides, Carboxylic acidsAmideForms a stable amide linkage. smolecule.com
Carbamate FormationDi-tert-butyl dicarbonate (Boc₂O)Boc-protected AmineProvides a common and versatile protecting group strategy. smolecule.comorganic-chemistry.org
Amide CouplingCarboxylic acid, Coupling reagent (e.g., DCC, EDC)AmideFacilitates amide bond formation under mild conditions. luxembourg-bio.com

Functionalization of the Azetidine Ring System

The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it a unique substrate for reactions that functionalize the ring's C-H bonds or introduce new substituents through coupling reactions. rsc.org

Direct C–H activation has emerged as a powerful tool for the late-stage functionalization of complex molecules, and azetidines are suitable substrates for this strategy. rsc.orgnsf.gov Palladium-catalyzed reactions have been particularly successful. For example, a directed C–H arylation at the C3 position of the azetidine ring has been developed, using an 8-aminoquinoline (B160924) directing group. acs.org This method was pivotal in the synthesis of a bicyclic azetidine with demonstrated in vivo antimalarial activity. acs.org

The general strategy often involves the use of a directing group attached to the azetidine nitrogen, which positions a transition metal catalyst (commonly palladium) in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. acs.orgnih.gov This approach has been used to introduce aryl groups onto the azetidine scaffold, demonstrating excellent functional group tolerance. rsc.orgnih.gov

Table 2: C-H Arylation of Azetidine Derivatives

Azetidine SubstrateArylating AgentCatalyst/ReagentsProductReference
N-protected azetidine-2-carboxylic acid amideAryl IodidePd(OAc)₂, AgOAcCβ-arylated azetidine nih.gov
d-azetidine-2-carboxylic acid derivativeAryl IodidePd(OAc)₂, AgOAccis-3-aryl-azetidine-2-carboxylic acid derivative acs.org

A two-step approach involving initial halogenation of the azetidine ring followed by a transition metal-catalyzed cross-coupling reaction is a versatile method for introducing a wide range of substituents.

Halogenation: 3-Iodoazetidines can be prepared and subsequently used in coupling reactions. acs.orgresearchgate.net One innovative method for accessing 3-haloazetidines involves the halogenation of titanacyclobutanes, which are generated from ketones or alkenes. exlibrisgroup.com This provides functionalized alkyl dihalides that cyclize upon reaction with amines to form the desired azetidine building blocks. exlibrisgroup.com

Cross-Coupling: Halogenated azetidines are excellent substrates for various cross-coupling reactions.

Suzuki-Miyaura Coupling: Palladium catalysts are frequently used to couple bromo- or iodo-azetidines with boronic acids. organic-chemistry.orgmdpi.com For example, a brominated pyrazole-azetidine hybrid was successfully coupled with various aryl and heteroaryl boronic acids using catalysts like Pd(PPh₃)₄. mdpi.com

Negishi Coupling: Stereospecific palladium-catalyzed cross-coupling reactions have been achieved using α-stannyl azetidines (organostannane nucleophiles) with aryl halides. nih.gov

Iron- and Cobalt-Catalyzed Coupling: More sustainable, iron- and cobalt-based catalysts have been shown to efficiently couple 3-iodoazetidines with a variety of (hetero)aryl Grignard reagents. acs.org

This combination of halogenation and cross-coupling provides a modular and powerful platform for diversifying the azetidine core, which is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies. researchgate.netorganic-chemistry.orgnih.gov

Table 3: Cross-Coupling Reactions of Functionalized Azetidines

Azetidine SubstrateCoupling PartnerCatalyst SystemReaction TypeReference
3-IodoazetidineAryl Grignard ReagentFeCl₂ or CoCl₂Iron/Cobalt-catalyzed Arylation acs.org
α-Stannyl AzetidineAryl BromidePd₂(dba)₃, P(2-furyl)₃Stereospecific Negishi Coupling nih.gov
4-Bromopyrazole-Azetidine HybridPhenylboronic AcidPd(PPh₃)₄, K₂CO₃Suzuki-Miyaura Coupling mdpi.com

Ring-Expansion and Rearrangement Reactions of this compound

The strain within the four-membered ring makes azetidines susceptible to ring-expansion reactions, providing access to larger, often more common, five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines. magtech.com.cnresearchgate.net

Ring expansions of azetidines can be achieved through cycloaddition-type processes where the azetidine framework provides three atoms to the new ring.

[3+1] Ring Expansions: While many [3+1] reactions describe the formation of azetidines from aziridines, the expansion of azetidines to five-membered rings is also a known transformation. nih.govnih.gov A notable example is the formal [4+1] cycloaddition of 3-methyleneazetidines with diazo compounds, catalyzed by Rh₂(OAc)₂. nsf.gov In this process, the azetidine nitrogen attacks the rhodium-carbene, leading to an intermediate that undergoes a ring-opening/closure cascade to furnish a pyrrolidine (B122466) ring. nsf.gov

[3+3] Ring Expansions: The expansion of azetidines to six-membered rings is less common than expansions to five-membered rings. However, related transformations on strained heterocycles highlight the feasibility of such processes. For instance, bicyclic aziridines undergo formal [3+3] ring expansion with rhodium-bound vinyl carbenes to yield dehydropiperidines. chemrxiv.org A thieme-connect.comthieme-connect.com-sigmatropic rearrangement of 2-alkenyl azetidines reacting with activated alkynes has been reported as the first example of an azetidine-to-azocane (eight-membered ring) expansion. thieme-connect.com

Sigmatropic rearrangements, particularly the Stevens rearrangement, are powerful methods for inducing one-carbon ring expansions in nitrogen heterocycles. researchgate.netchemrxiv.org The reaction typically proceeds through the formation of an ammonium (B1175870) ylide intermediate. nih.govresearchgate.net

The treatment of an N-substituted azetidine with a diazo compound in the presence of a copper or rhodium catalyst generates a metal carbenoid, which is trapped by the azetidine nitrogen to form an azetidinium ylide. researchgate.netchemrxiv.org This ylide can then undergo a magtech.com.cnnih.gov-Stevens rearrangement, a formally forbidden concerted process that is believed to proceed through a stepwise radical recombination mechanism, resulting in the expansion of the four-membered ring to a five-membered pyrrolidine. chemrxiv.orgresearchgate.netacs.org Pioneering work has demonstrated this approach for the facile synthesis of pyrrolidines from azetidines. chemrxiv.org

In some cases, a competitive magtech.com.cnthieme-connect.com-sigmatropic rearrangement can occur. For example, the reaction of azetidinium salts can lead to the formation of azepanes (seven-membered rings) through a magtech.com.cnthieme-connect.com-sigmatropic rearrangement pathway. researchgate.net The development of catalytic, enantioselective versions of these rearrangements is an active area of research, aiming to control the stereochemistry of the newly formed, larger heterocyclic rings. nih.govresearchgate.netnih.gov

Table 4: Ring Expansion of Azetidine Derivatives

Azetidine DerivativeReagentCatalystRearrangement TypeProduct Ring SystemReference
3-MethyleneazetidineDiazo CompoundRh₂(OAc)₂[4+1] CycloadditionPyrrolidine nsf.gov
N-Alkyl AzetidineDiazo CompoundCopper Catalyst magtech.com.cnnih.gov-StevensPyrrolidine chemrxiv.org
2-Alkenyl AzetidineEthyl PropiolateNone (thermal) thieme-connect.comthieme-connect.com-SigmatropicAzocane thieme-connect.com
Azetidinium Salt-Base magtech.com.cnthieme-connect.com-SigmatropicAzepane researchgate.net

This compound as a Versatile Building Block for Complex Molecules

The unique structural features of this compound make it an attractive starting material for the synthesis of a wide array of complex organic molecules. Its inherent ring strain of approximately 25.4 kcal/mol contributes to its reactivity, allowing for diverse chemical transformations. rsc.org This reactivity, coupled with the nucleophilicity of the amine group, provides a powerful tool for synthetic chemists.

Synthesis of Polycyclic and Spirocyclic Nitrogen Heterocycles

This compound serves as a key precursor in the synthesis of various polycyclic and spirocyclic nitrogen heterocycles, which are prominent scaffolds in many biologically active compounds. The construction of these complex frameworks often leverages the reactivity of the azetidine ring and its amine functionality.

One notable application is in the synthesis of spirocyclic compounds, where two rings share a single atom. nih.gov The inherent rigidity of spirocycles is advantageous in drug design as it can reduce the conformational entropy penalty upon binding to a biological target. nih.gov Methodologies for constructing spiro-azetidin-2-ones, for instance, have been well-documented. nih.gov Furthermore, the synthesis of spiro[oxindole-3,2′-pyrrolidine] derivatives has been achieved through the [3+2] cycloaddition of azomethine ylides, generated in situ, with methylene-oxindoles. rsc.org

Recent synthetic strategies have also enabled the formation of fused azetidine scaffolds. For example, a multi-step synthesis starting from N-allyl amino diols can produce densely functionalized azetidine ring systems, which can then be elaborated into a variety of fused, bridged, and spirocyclic structures. nih.gov

Table 1: Examples of Polycyclic and Spirocyclic Scaffolds Derived from Azetidine Derivatives

Scaffold Type Synthetic Strategy Key Features
Spiro-azetidin-2-ones Cycloaddition reactions Rigid framework, reduced conformational entropy
Spiro[oxindole-3,2′-pyrrolidine] [3+2] cycloaddition of azomethine ylides Contains quaternary carbon centers
Fused Azetidines Intramolecular cyclization, ring-closing metathesis Access to diverse and complex ring systems

Construction of Densely Functionalized Compounds

The ability to introduce multiple functional groups onto the azetidine core is crucial for creating molecules with tailored properties. This compound provides a convenient entry point for such functionalization. The primary amine can be readily derivatized, and the ring itself can undergo various transformations.

Recent advancements in synthetic methodologies have expanded the toolkit for creating densely functionalized azetidines. researchgate.net For instance, palladium-catalyzed reactions have been employed to introduce a variety of substituents at specific positions on the azetidine ring. This allows for the development of novel compounds with enhanced biological activities. The synthesis of multifunctional spirocyclic azetidines has been achieved from common cyclic carboxylic acids in a two-step sequence involving the formation of azetidinones followed by reduction. researchgate.net These strategies are critical for generating libraries of compounds for high-throughput screening and drug discovery. The development of a four-component strain-release-driven synthesis has further enabled the modular and divergent creation of functionalized azetidines. nih.gov

Role in Ligand Design and Scaffold Development for Chemical Biology Research

In chemical biology, the design of specific ligands and scaffolds is paramount for probing biological systems and developing new therapeutics. This compound plays a pivotal role in this area due to the unique properties imparted by the azetidine ring.

Incorporation into Rigidified Scaffolds for Conformational Restriction

The conformational rigidity of the azetidine ring is a highly desirable feature in ligand design. enamine.net By incorporating an azetidine moiety, chemists can restrict the conformational freedom of a molecule, which can lead to higher binding affinity and selectivity for a biological target. enamine.net This pre-organization of the molecule into a bioactive conformation reduces the entropic penalty of binding. enamine.net The small size of the azetidine ring also means that this conformational restriction can be achieved with a minimal increase in molecular weight and lipophilicity. enamine.net This strategy has been successfully employed in the design of various bioactive compounds, including inhibitors of enzymes and modulators of receptors. nih.gov

Design of Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a key strategy in medicinal chemistry used to improve the properties of a lead compound. acs.org The azetidine ring is often used as a bioisostere for other cyclic amines, such as piperidine (B6355638), or even for acyclic fragments. researchgate.netnih.gov This substitution can lead to improvements in potency, selectivity, and pharmacokinetic properties, including metabolic stability. acs.orgresearchgate.net For example, replacing a piperidine with an azetidine can alter the metabolic profile of a drug candidate, sometimes preventing undesirable metabolic pathways like N-dealkylation. researchgate.net The 3-aminoazetidine moiety offers a similar nitrogen-to-nitrogen bond distance as piperazine, making it a suitable bioisostere. blumberginstitute.org

Table 2: Comparison of Azetidine as a Bioisostere

Original Fragment Bioisosteric Replacement Potential Advantages Example Application
Piperidine Azetidine Improved metabolic stability, altered pKa, reduced lipophilicity Serotonin-4 partial agonists researchgate.net
Acyclic Linker Azetidine Conformational restriction, improved potency Various drug discovery programs nih.gov

Exploration of Fsp3-Rich Chemical Space

There is a growing interest in exploring Fsp3-rich chemical space in drug discovery. Molecules with a higher fraction of sp3-hybridized carbons tend to have more three-dimensional character, which can lead to improved biological activity and better physicochemical properties. acs.org this compound is an excellent building block for accessing this Fsp3-rich space. nih.gov The synthesis of novel bis-spirocyclic frameworks, which are inherently three-dimensional, is one way to increase the Fsp3 character of a molecule. acs.orgresearchgate.net The development of synthetic methods that allow for the modular construction of complex, sp3-rich scaffolds from simple starting materials like this compound is a key area of research. researchgate.net The use of strained rings like aziridines and azetidines provides a powerful strategy for accessing valuable and stereochemically rich amine chemical space. nih.gov

Utility in Peptidomimetic and Non-Natural Amino Acid Chemistry Research

The unique structural features of azetidine-containing compounds make them highly valuable in the field of peptidomimetics and non-natural amino acid chemistry. Their incorporation into peptide backbones can induce specific conformational constraints, enhance proteolytic stability, and modulate biological activity.

This compound and its derivatives serve as effective surrogates for natural amino acids in peptide research. rsc.orgacs.orgmdpi.com The rigid, puckered conformation of the azetidine ring restricts the torsional angles of the peptide backbone, influencing its secondary structure. researchgate.net This conformational rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets. enamine.net

The synthesis of peptides incorporating azetidine-based amino acids has been explored to create novel therapeutic agents. For instance, azetidine-2-carboxylic acid, a related compound, is a proline analogue that has been used as a building block for small peptides. mdpi.com Furthermore, azetidine rings can be functionalized at various positions to mimic the side chains of natural amino acids or to introduce novel chemical functionalities. rsc.orgacs.org Research has shown that the incorporation of a 3-aminoazetidine (3-AAz) unit can act as a turn-inducing element, facilitating the efficient synthesis of small to medium-sized cyclic peptides. nih.gov These cyclic peptidomimetics often exhibit improved metabolic stability and cell permeability compared to their linear counterparts.

Recent studies have also focused on the development of novel azetidine-based STAT3 inhibitors, demonstrating the potential of these scaffolds in targeting protein-protein interactions. acs.org The progression from proline-based linkers to azetidine analogues has resulted in compounds with significantly improved potency in disrupting STAT3 DNA-binding activity. acs.org

Table 1: Research Findings on Azetidine-Derived Amino Acid Surrogates
Research AreaKey FindingSignificance
Cyclic Peptide SynthesisThe 3-aminoazetidine (3-AAz) subunit acts as an efficient turn-inducing element. nih.govFacilitates the synthesis of small and medium-sized cyclic peptides with improved yields. nih.gov
STAT3 Inhibition(R)-azetidine-2-carboxamide analogues show sub-micromolar potencies as STAT3 inhibitors. acs.orgOffers a promising scaffold for the development of novel anticancer therapeutics. acs.org
PeptidomimeticsAzetidines serve as conformationally constrained surrogates for natural amino acids. rsc.orgacs.orgEnables the design of peptides with enhanced stability and specific secondary structures. rsc.orgresearchgate.net

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, similar to proteins and nucleic acids. researchgate.net The development of novel foldameric structures is a vibrant area of research with potential applications in catalysis, molecular recognition, and materials science. Azetidine-based building blocks have emerged as valuable components in the design of new foldameric systems. researchgate.net

The constrained nature of the azetidine ring can direct the folding of oligomers into specific conformations, such as helices or turns. researchgate.net For example, studies on oligomers containing N-substituted 3-aminoazetidine-3-carboxylic acids have provided insights into their conformational preferences. mdpi.com The ability to control the folding of synthetic oligomers is crucial for creating functional molecules with tailored properties. The introduction of azetidine units can influence the stability and geometry of these folded structures. researchgate.net

Applications in Polymer Synthesis and Materials Science Research

The reactivity of the azetidine ring, driven by its inherent ring strain, makes it a useful monomer in polymerization reactions. researchgate.netresearchgate.net Cationic ring-opening polymerization of azetidines and their derivatives can produce linear polymers with repeating amino functionalities. researchgate.net These polyamines can have a range of applications, including as flocculants, chelating agents, and in the development of functional materials.

The introduction of azetidinium groups into polymers can impart unique properties. acs.org For instance, azetidinium-functionalized polymers have been shown to improve adhesion to surfaces and exhibit antimicrobial activity due to their cationic nature. acs.org These polymers can be synthesized by reacting polymers containing secondary amine groups with epichlorohydrin. acs.org

Furthermore, azetidine-containing compounds are being explored for the development of energetic materials. acs.orgresearchgate.net The high ring strain of the azetidine moiety can contribute to the energy content of these materials. researchgate.net Research in this area focuses on the synthesis and characterization of novel azetidine-based compounds with potential applications as explosives or propellants. acs.orgresearchgate.netbohrium.com The stereochemistry of the azetidine ring has been shown to have a significant impact on the physical properties of these energetic materials. acs.orgresearchgate.net

Table 2: Research Findings in Polymer Synthesis and Materials Science
Application AreaKey FindingSignificance
Functional PolymersAzetidinium-functionalized polymers exhibit enhanced adhesion and antimicrobial properties. acs.orgPotential for use in coatings, adhesives, and biomedical applications. acs.org
Energetic MaterialsAzetidine-based compounds are being investigated as novel energetic materials due to their high ring strain. researchgate.netacs.orgresearchgate.netOffers a new class of materials for applications in explosives and propellants. acs.orgresearchgate.netbohrium.com
PolymerizationAzetidines can undergo cationic ring-opening polymerization to form polyamines. researchgate.netProvides a route to polymers with a high density of amine functionalities for various applications. researchgate.net

Integration into Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and drug discovery. researchgate.netscispace.com Azetidine scaffolds are increasingly being incorporated into DOS libraries due to their three-dimensional character and synthetic tractability. nih.govresearchgate.netacs.org

The synthesis of diverse collections of azetidine-based scaffolds allows for the exploration of new chemical space and the identification of novel biological probes and drug leads. nih.govresearchgate.netacs.org These libraries can feature a wide variety of fused, bridged, and spirocyclic ring systems originating from a common azetidine core. nih.govresearchgate.net The ability to generate a large number of stereochemically distinct azetidine derivatives is particularly valuable for probing structure-activity relationships. nih.govchemrxiv.org

DNA-encoded libraries (DELs) have also benefited from the inclusion of azetidine scaffolds. nih.govchemrxiv.org The synthesis of DELs containing a complete matrix of stereoisomeric 2,3-disubstituted azetidines facilitates the identification of highly specific protein binders. nih.govchemrxiv.org The structural diversity and drug-like properties of these azetidine-containing libraries make them a valuable resource for modern drug discovery efforts. nih.gov

Spectroscopic and Analytical Techniques for Characterization of Azetidin 3 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of azetidine (B1206935) derivatives. Both ¹H NMR and ¹³C NMR provide critical data regarding the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular framework.

In ¹H NMR spectra of azetidin-3-amine (B9764) derivatives, the protons on the four-membered ring typically appear as complex multiplets due to spin-spin coupling. The chemical shifts of the ring protons are influenced by the nature of the substituents on the ring nitrogen and at the 3-position. For instance, in N-protected azetidine derivatives, the protons adjacent to the nitrogen (at C2 and C4) resonate at a different frequency than the proton at the substituted C3 position.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. mdpi.com The carbons of the azetidine ring have characteristic chemical shifts that can be used to confirm the ring's presence. The chemical shifts are sensitive to substitution, with the carbon atom bearing the amino group (C3) and the carbons adjacent to the ring nitrogen (C2 and C4) showing distinct signals. For example, in derivatives of N-Boc protected amino acid derivatives, the carbonyl carbon of the protecting group appears around 155 ppm, while the carbons of the azetidine ring appear further upfield. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Azetidine Derivatives Data collated from various research findings. mdpi.comamazonaws.com

Compound Structure (Example Derivative)TechniqueObserved Chemical Shifts (δ, ppm)
N-Picolinoyl-azetidine-2-carboxylate derivative¹H NMR (CDCl₃)8.58-8.46 (m, pyridine-H), 5.62-5.05 (m, C2-H), 4.85-3.91 (m, C4-H₂), 3.22 (m, C3-H₂)
¹³C NMR (CDCl₃)170.59 (C=O), 164.91 (C=O, picolinoyl), 151.90-124.04 (pyridine-C), 70.26 (C2), 54.95 (C4), 28.83 (C3)
N-Boc-azetidine-2-carboxylic acid derivative¹H NMR (CDCl₃)4.54 (m, C2-H), 3.73 (s, OCH₃), 3.27–3.52 (m, C4-H₂), 1.80–2.36 (m, C3-H₂), 1.45 (s, Boc-H)
¹³C NMR (CDCl₃)173.1 (CO-OCH₃), 155.6 (CO-OtBu), 80.4 (C(CH₃)₃), 59.7 (C2), 52.3 (OCH₃), 47.0 (C4), 30.8 (C3), 28.3 (C(CH₃)₃)

Mass Spectrometry (MS) Techniques (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of Azetidin-3-amine hydrochloride and its derivatives. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are frequently employed.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex reaction mixtures or for confirming the identity of a purified product. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, which corresponds to the molecular weight of the compound, often observed as the protonated molecule [M+H]⁺ in positive ion mode. nih.gov

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. This is achieved by comparing the experimentally measured mass to the calculated mass for a proposed formula. For azetidine derivatives, HRMS is used to confirm that the synthesized compound has the correct atomic composition. amazonaws.com Derivatization of the amine groups can enhance signal response and improve sensitivity in MS analysis. nih.gov

Table 2: Example of High-Resolution Mass Spectrometry (HRMS) Data for an Azetidine Derivative Based on findings for related compounds. amazonaws.com

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
Methyl 1-(picolinoyl)azetidine-2-carboxylateC₁₂H₁₅N₂O₃235.1083235.1064
Methyl 1-(N-acetyl-L-alanyl)azetidine-2-carboxylateC₁₃H₁₇N₂O₃249.1239249.1221

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretching: As a primary amine, the -NH₂ group will show two bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.com The secondary amine within the azetidine ring (N-H) will show a single, weaker band in a similar region. spectroscopyonline.comlibretexts.org In the hydrochloride salt, these bands will be broadened and shifted due to the formation of the ammonium (B1175870) ion (-NH₃⁺), typically appearing in the 3000-2800 cm⁻¹ range.

C-H Stretching: Absorptions for the C-H bonds of the CH₂ groups in the azetidine ring are expected in the 3000-2850 cm⁻¹ region. libretexts.org

N-H Bending: The primary amine shows a characteristic bending vibration (scissoring) in the 1650-1580 cm⁻¹ range. orgchemboulder.com The N-H wagging of primary and secondary amines can be observed as a broad band between 910-665 cm⁻¹. orgchemboulder.com

C-N Stretching: The stretching vibration for the C-N bond of an aliphatic amine is typically found in the 1250-1020 cm⁻¹ range. orgchemboulder.comwpmucdn.com

The analysis of these characteristic bands allows for the confirmation of the key functional groups within the molecule. researchgate.net

Table 3: Typical Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Ammonium (-NH₃⁺)N-H Stretch3000 - 2800 (broad)
Ring N-H₂⁺N-H Stretch~2700 (broad)
Alkyl (CH₂)C-H Stretch3000 - 2850
Ammonium (-NH₃⁺)N-H Bend (asymmetric)~1600 - 1575
Alkyl (CH₂)C-H Bend (scissoring)~1470 - 1450
Aliphatic AmineC-N Stretch1250 - 1020

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. For a compound like this compound, this technique can determine the precise bond lengths, bond angles, and conformation of the azetidine ring.

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC)

Chromatographic techniques are indispensable for the purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. helsinki.fi

For the analysis of amines like azetidine derivatives, reversed-phase HPLC is commonly employed. hplc.eu In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, containing an acid modifier like trifluoroacetic acid (TFA) to ensure good peak shape. Detection is typically performed using a UV detector, although amines lacking a chromophore may require pre-column derivatization to be detected. sigmaaldrich.com

The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak is indicative of a high-purity sample. HPLC methods can be developed to separate the target compound from starting materials, byproducts, and other impurities. nih.govresearchgate.net

Computational and Theoretical Studies on Azetidin 3 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of azetidine (B1206935) derivatives. nih.govresearchgate.netnih.govekb.egmdpi.com These calculations provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which are crucial for understanding the molecule's chemical behavior.

For the azetidinium cation, the protonated form of azetidine present in Azetidin-3-amine (B9764) hydrochloride, the positive charge is largely localized on the nitrogen atom. This localization significantly influences the electron density distribution across the four-membered ring. DFT calculations can map the molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the azetidinium ion, the carbon atoms adjacent to the positively charged nitrogen become more electrophilic and thus more susceptible to nucleophilic attack.

The reactivity of azetidine derivatives can be further analyzed using frontier molecular orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's stability; a smaller gap generally implies higher reactivity. For azetidine derivatives, computational studies help in predicting how different substituents affect these orbital energies and, consequently, the molecule's reactivity profile. ekb.egresearchgate.netnih.gov

Table 1: Calculated Electronic Properties of Azetidine Derivatives

Parameter Description Typical Findings for Azetidine Systems
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons. The nitrogen lone pair contributes significantly to the HOMO. Protonation or electron-withdrawing groups lower the HOMO energy.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. The LUMO is often associated with σ* orbitals of the C-N bonds. A positive charge on nitrogen lowers the LUMO energy, increasing electrophilicity.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. Azetidinium ions have a larger HOMO-LUMO gap compared to neutral azetidines, but the low-lying LUMO makes them reactive towards nucleophiles.
Mulliken Charges A method for estimating partial atomic charges. In the azetidinium cation, the nitrogen atom carries a significant positive charge, and the adjacent carbon atoms also bear a partial positive charge.
Electrostatic Potential Visual representation of charge distribution. Shows a region of high positive potential around the ammonium (B1175870) group, indicating a site for nucleophilic interaction.

Conformational Analysis and Ring Strain Theory

The four-membered ring of azetidine is not planar. Theoretical and experimental studies, including gas-phase electron diffraction, have established that the azetidine ring adopts a puckered conformation to alleviate some of the inherent angle and torsional strain. rsc.org The degree of puckering is defined by the dihedral angle between the C-N-C and C-C-C planes, which has been determined to be approximately 37°. rsc.org

Computational methods are extensively used to study the conformational preferences of azetidine derivatives. researchgate.netnih.gov For Azetidin-3-amine, the position of the amino group at the C3 position can influence the ring's puckering. Furthermore, in the hydrochloride salt, the protonation of the ring nitrogen to form the azetidinium ion introduces electrostatic interactions that can affect the ring's geometry. researchgate.net Computational studies on fluorinated azetidine derivatives have shown that favorable interactions between a C-F dipole and the charged nitrogen atom can influence the ring pucker. researchgate.net A similar effect could be anticipated with the ammonium group in Azetidin-3-amine hydrochloride.

The reactivity of azetidines is largely governed by their significant ring strain, which is a consequence of the deviation of bond angles from the ideal sp³ tetrahedral angle (109.5°). nih.govrsc.orgrsc.org The strain energy of azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This intermediate strain makes the azetidine ring stable enough for handling and incorporation into molecules, yet reactive enough to participate in strain-releasing ring-opening reactions. rsc.orgrsc.org

Table 2: Comparison of Ring Strain in Small Nitrogen Heterocycles

Heterocycle Ring Size Strain Energy (kcal/mol) Key Conformational Feature
Aziridine 3 ~27.7 Planar (or near-planar)
Azetidine 4 ~25.4 Puckered
Pyrrolidine 5 ~5.4 Envelope/Twist

Mechanistic Investigations of this compound Reactions

Theoretical calculations are instrumental in elucidating the mechanisms of reactions involving azetidines, particularly nucleophilic ring-opening reactions. nih.govnih.govresearchgate.netacs.orgbeilstein-journals.orgacs.orgacs.org For this compound, the key reactive species is the azetidinium cation. columbia.edu The protonated nitrogen atom acts as a good leaving group, facilitating the ring-opening process upon nucleophilic attack at one of the ring carbons (C2 or C4).

DFT calculations can be used to model the reaction pathways, locate transition states, and calculate activation energies for competing mechanisms. nih.govresearchgate.net These studies have shown that the ring-opening of azetidinium ions typically proceeds via an Sₙ2 mechanism. The regioselectivity of the attack (i.e., whether the nucleophile attacks the C2 or C4 position) is influenced by steric and electronic factors of substituents on the ring. nih.gov Computational studies help to rationalize and predict the outcome of these reactions by comparing the activation barriers for the different possible pathways. researchgate.net

For example, studies on substituted azetidinium ions have shown that nucleophiles preferentially attack the less sterically hindered carbon atom. nih.govdntb.gov.ua In the case of this compound, the C2 and C4 positions are equivalent in the parent structure, but substitution on the amine group could introduce steric bias. Computational modeling can precisely quantify these steric effects and their impact on the transition state energies. An acid-mediated intramolecular ring-opening has also been described for certain N-substituted azetidines, a process where the pKa of the azetidine nitrogen is a key determinant of stability. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. researchgate.netnih.govmdpi.comnih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape of molecules like this compound in different environments, such as in aqueous solution. nih.govmdpi.com

A crucial first step in performing MD simulations is the parameterization of the molecule for a given force field. nih.gov For novel structures like azetidine derivatives, this may involve developing specific parameters to accurately describe the bond lengths, angles, and dihedral potentials associated with the strained four-membered ring.

Once parameterized, MD simulations can reveal the flexibility of the azetidine ring and the accessible conformations of the side chain. nih.gov Analysis of the simulation trajectory can provide information on the puckering dynamics of the ring, the orientation of the amino group, and the interactions with solvent molecules. Parameters such as the root-mean-square deviation (RMSD) and the radius of gyration can be calculated to assess the stability and compactness of the molecule's structure over the simulation time. researchgate.net Such simulations are particularly valuable for understanding how the molecule might behave in a biological environment, for instance, when approaching a protein binding site.

In Silico Modeling in Scaffold Design and Ligand-Receptor Interactions

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry. enamine.net Its rigid, three-dimensional structure makes it an attractive building block for designing ligands that can bind to biological targets with high affinity and specificity. In silico modeling techniques play a central role in leveraging the azetidine scaffold for drug design. researchgate.netpeerscientist.comresearchgate.netjmpas.comvistas.ac.innih.govnih.gov

Fragment-based drug design often utilizes rigid scaffolds like azetidine to orient substituents in well-defined spatial arrangements, reducing the entropic penalty upon binding to a receptor. enamine.net Computational methods are used to design libraries of azetidine-based compounds with diverse functionalities.

Molecular docking is a key in silico technique used to predict the binding mode and affinity of a ligand within the active site of a target protein. researchgate.netjmpas.comvistas.ac.inrjptonline.org In these studies, a molecule like Azetidin-3-amine or its derivatives is computationally "placed" into the binding pocket of a receptor, and various conformations and orientations are scored based on a function that estimates the binding energy. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. For example, derivatives of azetidin-2-one (B1220530) have been docked into the epidermal growth factor receptor (EGFR) to evaluate their potential as anticancer agents. researchgate.net

Table 3: Application of In Silico Modeling in Azetidine-Based Drug Design

Technique Purpose Example Application for Azetidine Scaffolds
Molecular Docking Predicts the preferred binding orientation and affinity of a ligand to a macromolecular target. Docking of azetidine derivatives into the active sites of kinases, proteases, or receptors to predict binding modes and guide lead optimization. researchgate.netvistas.ac.in
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity. Developing a pharmacophore model based on known active compounds to screen virtual libraries for new azetidine-containing hits.
Virtual Screening Computationally screens large libraries of compounds to identify potential hits for a specific target. Screening virtual libraries of azetidine-based compounds against a protein target to prioritize candidates for synthesis and biological testing.
ADME Prediction Predicts the Absorption, Distribution, Metabolism, and Excretion properties of a molecule. In silico prediction of properties like oral bioavailability and blood-brain barrier penetration for novel azetidine-based drug candidates. researchgate.net

Q & A

Basic: What are the recommended handling and storage protocols for Azetidin-3-amine hydrochloride to ensure laboratory safety?

Answer:
this compound requires strict adherence to safety protocols due to its GHS classification as a skin/eye irritant (H315, H319) and respiratory irritant (H335). Key measures include:

  • Handling: Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood to avoid aerosol formation. Avoid skin contact by employing closed systems during weighing or transfer .
  • Storage: Store in a dry, cool environment (2–8°C) in tightly sealed containers to prevent moisture absorption and degradation. Ensure compatibility with secondary containers (e.g., glass or HDPE) .
  • Spill Management: Collect spills using non-sparking tools and dispose of as hazardous waste. Avoid dry sweeping to minimize dust dispersion .

Basic: What synthetic routes are commonly employed to prepare this compound derivatives?

Answer:
Derivatives like 1-(pyrimidin-4-yl)this compound (CAS 1384430-84-5) are synthesized via nucleophilic substitution or coupling reactions. A typical method involves:

  • Reacting azetidin-3-amine with electrophilic partners (e.g., pyrimidinyl halides) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours.
  • Purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
  • Hydrochloride salt formation is achieved by treating the freebase with HCl in anhydrous ether .

Basic: Which analytical techniques are suitable for characterizing the purity and structure of this compound?

Answer:

  • HPLC: Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm) with a mobile phase of 0.03 M KH₂PO₄ buffer (pH 3.0) and methanol (70:30) at 1 mL/min. Monitor UV absorption at 210–230 nm for quantification .
  • NMR: ¹H/¹³C NMR in D₂O or DMSO-d₆ confirms structure. Key signals include azetidine ring protons (δ 3.5–4.5 ppm) and amine protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry: ESI-MS in positive ion mode detects [M+H]⁺ ions (e.g., m/z 186.64 for C₇H₁₁ClN₄) .

Advanced: How can researchers validate HPLC methods for quantifying this compound in complex matrices?

Answer:
Method validation follows ICH Q2(R1) guidelines:

  • Linearity: Prepare calibration curves (1–10 µg/mL) with R² ≥ 0.998. Use triplicate injections at each concentration .
  • Accuracy/Precision: Spike recovery studies (80–120% of target concentration) with ≤2% RSD for intraday/interday precision .
  • Specificity: Demonstrate resolution from degradation products (e.g., hydrolyzed azetidine) using photodiode array detection .
  • Robustness: Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) .

Advanced: What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multi-Technique Correlation: Cross-validate NMR, IR, and MS data. For example, azetidine ring strain may cause unexpected ¹³C NMR shifts; compare with computed spectra (DFT) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry (e.g., 3D conformation of substituents on the azetidine ring) .
  • Isotopic Labeling: Use deuterated analogs to assign exchangeable protons (e.g., NH groups) in NOESY or HSQC experiments .

Advanced: How can this compound derivatives be functionalized for use as chemical probes in protein interaction studies?

Answer:

  • Click Chemistry: Introduce alkyne or azide groups for CuAAC reactions with fluorescent tags (e.g., TAMRA-azide) .
  • Photoaffinity Labeling: Attach diazirine moieties (e.g., Alkyne-Diazirine-Amine hydrochloride, CAS 2089291-69-8) to capture transient protein interactions via UV crosslinking .
  • Biotinylation: Conjugate with biotin-PEG₃-alkyne for streptavidin pulldown assays. Optimize linker length to minimize steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.